Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-
Description
Contextualization of Nitroaromatic Ethers and Halogenated Alkyl Chains in Contemporary Chemical Research
Nitroaromatic ethers represent a significant class of compounds in organic synthesis and materials science. The nitro group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the directing effects in electrophilic aromatic substitution reactions. nih.gov This electronic attribute is fundamental to the construction of complex molecular architectures. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a vast array of other functionalities and is a cornerstone in the synthesis of dyes, pharmaceuticals, and polymers. nih.gov
Concurrently, halogenated alkyl chains are ubiquitous in medicinal chemistry and the development of functional materials. The inclusion of a halogen atom, in this case, bromine, introduces a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the covalent linkage of the molecule to other substrates or surfaces. nih.gov The lipophilicity and metabolic stability of a molecule can also be modulated by the presence of halogens. mdpi.com The bromoalkyl moiety in Benzene (B151609), 1-[(5-bromopentyl)oxy]-2-nitro- serves as a versatile linker, enabling its incorporation into larger, more complex systems. nih.govnih.gov
Significance of the 1,2-Disubstituted Benzene Core with Oxyalkyl and Nitro Functionalities
The 1,2-disubstitution pattern, also known as the ortho substitution, on the benzene ring of this compound establishes a specific spatial and electronic relationship between the nitro group and the oxyalkyl chain. The ether oxygen, with its lone pairs of electrons, acts as an electron-donating group through resonance, while the nitro group is strongly electron-withdrawing. This electronic push-pull arrangement influences the electron density distribution within the aromatic ring, impacting its reactivity in subsequent chemical transformations.
The directing effects of these two groups are of paramount importance in electrophilic aromatic substitution reactions. The alkoxy group is an ortho-, para-director, while the nitro group is a meta-director. The interplay of these directing effects can be complex and is a critical consideration in the design of synthetic routes involving this and related compounds.
Review of Related Molecular Architectures and Their Research Utility
The molecular architecture of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is representative of a broader class of bifunctional molecules that have found utility in diverse areas of research. Structurally similar compounds, where the nature of the halogen, the length of the alkyl chain, or the substitution pattern on the aromatic ring is varied, have been employed as building blocks in the synthesis of targeted therapeutic agents and functional materials.
For instance, ortho-nitrophenyl ethers serve as precursors in the synthesis of various heterocyclic compounds. The nitro group can be reductively cyclized with a suitably positioned functional group on the ether chain to form new ring systems, a strategy employed in the synthesis of quinolines and other nitrogen-containing heterocycles. mdpi.com
Furthermore, bromoalkylated aromatic compounds are extensively used as intermediates. For example, 1-Bromo-2-nitrobenzene is a precursor for the synthesis of various substituted diphenyl ethers. sigmaaldrich.com Similarly, other halogenated nitroaromatic compounds, such as 1-Bromo-4-methyl-2-nitrobenzene, are utilized as intermediates in the synthesis of insecticides. sigmaaldrich.com The presence of the reactive bromine atom allows for the introduction of various functionalities through nucleophilic substitution, making these compounds versatile platforms for chemical elaboration.
The combination of a nitroaromatic core and a halogenated alkyl linker in a single molecule, as seen in Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, provides a powerful tool for chemists to construct molecules with tailored properties for applications ranging from medicinal chemistry to materials science.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO₃ |
| Molecular Weight | 288.14 g/mol |
| IUPAC Name | 1-[(5-bromopentyl)oxy]-2-nitrobenzene |
| CAS Number | 88138-55-0 |
Synthetic Approaches
The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- typically involves a nucleophilic aromatic substitution or an etherification reaction. A common route is the reaction of 2-nitrophenol (B165410) with 1,5-dibromopentane (B145557) in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or DMF.
General Reaction Scheme:
This reaction proceeds via the deprotonation of the phenolic hydroxyl group by the base to form the more nucleophilic phenoxide, which then displaces one of the bromide ions of 1,5-dibromopentane in an Sₙ2 reaction.
Research Applications and Findings
While specific, in-depth research articles focusing solely on Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- are not abundant in readily available literature, its structure suggests its primary utility as a bifunctional intermediate in organic synthesis. The presence of two distinct reactive sites – the nitroaromatic ring and the bromoalkyl chain – allows for sequential or orthogonal chemical modifications.
Potential Research Applications:
Synthesis of Heterocyclic Compounds: The nitro group can be reduced to an amine, which can then undergo intramolecular cyclization with the bromoalkyl chain (or a derivative thereof) to form nitrogen-containing heterocyclic systems.
Linker for Solid-Phase Synthesis or Bioconjugation: The bromoalkyl terminus provides a point of attachment to solid supports or biomolecules, while the nitroaromatic end can be further functionalized.
Precursor for Functional Materials: The molecule can be incorporated into larger polymeric structures or self-assembled monolayers, with the nitro group providing specific electronic or recognition properties.
Spectroscopic Data
Detailed experimental spectroscopic data for Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is not extensively published. However, based on its structure, the expected spectroscopic characteristics would be:
¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the methylene (B1212753) protons of the pentoxy chain (with the protons adjacent to the oxygen and bromine atoms being the most deshielded), and the internal methylene protons.
¹³C NMR: Resonances for the aromatic carbons (with the carbon bearing the nitro group being significantly downfield), and the aliphatic carbons of the pentoxy chain.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (288.14 g/mol ), along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-O-C stretching of the ether linkage, and C-Br stretching.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopentoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c12-8-4-1-5-9-16-11-7-3-2-6-10(11)13(14)15/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDOZZMVMHFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00529221 | |
| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88138-55-0 | |
| Record name | 1-[(5-Bromopentyl)oxy]-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00529221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzene, 1 5 Bromopentyl Oxy 2 Nitro and Analogues
Strategies for the Formation of the Aryl Alkyl Ether Linkage at C-1
The creation of the ether bond between the aromatic ring and the bromopentyl chain is a critical step in the synthesis of the target molecule. Several established etherification methods can be employed for this purpose.
Williamson Ether Synthesis Approaches Utilizing Phenolic Precursors and 1,5-Dibromopentane (B145557)
The Williamson ether synthesis is a widely utilized and versatile method for preparing ethers. libretexts.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. libretexts.orgvedantu.com In the context of synthesizing Benzene (B151609), 1-[(5-bromopentyl)oxy]-2-nitro-, this would typically involve the reaction of a 2-nitrophenoxide with 1,5-dibromopentane. The 2-nitrophenoxide is generated in situ by treating 2-nitrophenol (B165410) with a suitable base.
The general reaction is as follows:
Reaction of 2-nitrophenoxide with 1,5-dibromopentane.
A variety of bases and solvent systems can be employed to facilitate this reaction. The choice of base is crucial for the complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common bases include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). nih.gov The reaction is typically conducted in polar aprotic solvents such as acetone (B3395972), acetonitrile (B52724), or N,N-dimethylformamide (DMF), which can effectively solvate the cation without interfering with the nucleophile. vedantu.com Reaction temperatures can range from room temperature to reflux, with typical reaction times being between 1 to 8 hours. vedantu.com
A key consideration in this synthesis is the potential for a secondary reaction where the terminal bromine of the attached pentyl chain reacts with another molecule of 2-nitrophenoxide, leading to the formation of a diether byproduct. To favor the formation of the desired mono-ether, an excess of 1,5-dibromopentane is often used.
Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis
| Component | Role | Examples |
| Phenolic Precursor | Nucleophile source | 2-Nitrophenol |
| Alkylating Agent | Electrophile | 1,5-Dibromopentane |
| Base | Deprotonating agent | K2CO3, NaOH, NaH |
| Solvent | Reaction medium | Acetone, Acetonitrile, DMF |
Alternative Etherification Protocols for Bromopentyl Chain Attachment
While the Williamson ether synthesis is a robust method, other protocols can also be employed for the formation of the aryl alkyl ether linkage.
Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). echemi.comstackexchange.com In this approach, 2-nitrophenol would react with 5-bromopentan-1-ol. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in stereoselective synthesis. stackexchange.com The nucleophile in the Mitsunobu reaction should be acidic enough to protonate the azodicarboxylate reagent. echemi.com
Ullmann Condensation: The Ullmann condensation, or Ullmann-type reaction, is a copper-promoted conversion of aryl halides to aryl ethers. youtube.comwikipedia.org This reaction is particularly useful for the synthesis of diaryl ethers but can also be adapted for aryl alkyl ethers. wikipedia.org A typical Ullmann ether synthesis involves heating an aryl halide with an alcohol in the presence of a base and a copper catalyst. youtube.com For the synthesis of the target compound, this could involve the reaction of 2-nitrophenol with a brominated pentane (B18724) derivative in the presence of a copper catalyst. Traditional Ullmann reactions often require high temperatures and polar solvents like N-methylpyrrolidone or nitrobenzene (B124822). youtube.com However, modern variations utilize soluble copper catalysts with ligands, which can lead to milder reaction conditions. youtube.comchemscene.com
Introduction and Functional Group Interconversion of the Nitro Moiety at C-2
The placement of the nitro group at the C-2 position of the benzene ring can be achieved either by direct nitration of a pre-formed ether or by starting with a pre-functionalized nitrobenzene derivative.
Direct Nitration of Substituted Benzenes
This strategy involves the formation of the ether linkage first, followed by the introduction of the nitro group onto the aromatic ring. The starting material for the nitration step would be 1-[(5-bromopentyl)oxy]benzene. The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution reaction. youtube.comyoutube.com The reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.com
The regioselectivity of the nitration is governed by the directing effect of the substituent already present on the benzene ring. The alkoxy group (-OR) is an activating group and an ortho, para-director. vedantu.combrainly.comdoubtnut.com This is due to the ability of the oxygen atom to donate electron density to the benzene ring through resonance, which stabilizes the carbocation intermediates formed during the attack at the ortho and para positions. vedantu.com Therefore, the nitration of 1-[(5-bromopentyl)oxy]benzene is expected to yield a mixture of 1-[(5-bromopentyl)oxy]-2-nitro-benzene (ortho product) and 1-[(5-bromopentyl)oxy]-4-nitro-benzene (para product).
Separation of the resulting isomers can often be achieved by physical methods such as chromatography or distillation. The ratio of ortho to para isomers can be influenced by factors such as the steric bulk of the alkoxy group and the reaction conditions. dergipark.org.tr
Table 2: Products of Direct Nitration of 1-[(5-bromopentyl)oxy]benzene
| Product | Position of Nitro Group |
| Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- | ortho |
| Benzene, 1-[(5-bromopentyl)oxy]-4-nitro- | para |
Synthesis from Pre-functionalized Nitrobenzene Derivatives
An alternative and often more direct approach is to start with a benzene ring that already contains the nitro group in the desired position. For the synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, the starting material would be 2-nitrophenol. This approach then utilizes one of the etherification methods described in section 2.1 to attach the (5-bromopentyl)oxy side chain. The Williamson ether synthesis is particularly well-suited for this strategy, where 2-nitrophenol is reacted with 1,5-dibromopentane in the presence of a base. google.com
This method offers the advantage of unambiguous regiochemistry for the nitro group, avoiding the formation of isomers that would require separation. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a base to form the corresponding phenoxide.
Strategic Incorporation of the Nitro Group in Multi-step Syntheses
The nitro group is a versatile functional group in organic synthesis, and its incorporation can be a strategic element in a multi-step synthesis. Beyond its role in the final target molecule, the nitro group can be used to influence the reactivity of the aromatic ring or as a precursor for other functional groups.
A key transformation of the nitro group is its reduction to an amino group (-NH2). masterorganicchemistry.com This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H2) or by using metals in acidic media (e.g., Fe, Sn, or Zn with HCl). wikipedia.orgmasterorganicchemistry.com The conversion of a nitro group to an amino group dramatically changes the electronic properties of the substituent. The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution, whereas the amino group is strongly activating and an ortho, para-director. masterorganicchemistry.com This transformation can be strategically employed to control the position of subsequent substitutions on the aromatic ring.
Furthermore, the presence of a nitro group can be crucial for the synthesis of various heterocyclic compounds. For instance, 2-alkoxynitrobenzene derivatives can serve as precursors for the synthesis of benzoxazoles and other fused heterocyclic systems. dergipark.org.tr The nitro group can also participate in various cyclization reactions, making it a valuable tool in the construction of complex molecular architectures. nih.govresearchgate.net
Selective Bromination and Halogenation Techniques for the Alkyl Chain
The introduction of a bromine atom at the terminus of the pentyl chain is a critical step in the synthesis of the target compound. This can be achieved either by building the chain with the halogen already in place or by functionalizing the chain after the ether linkage is formed.
The most direct and common method for synthesizing Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- involves a Williamson ether synthesis between 2-nitrophenol and a C5 building block already containing bromine at the desired position. The use of 1,5-dibromopentane as the alkylating agent ensures the regioselective placement of bromine at the terminal (ω) position of the pentyl chain. The phenoxide, formed by deprotonating 2-nitrophenol with a suitable base, acts as a nucleophile, displacing one of the bromide ions from 1,5-dibromopentane. The second bromide remains at the end of the newly formed pentyl ether chain.
Alternatively, if starting with a precursor such as 5-(2-nitrophenoxy)pentan-1-ol, the terminal hydroxyl group must be converted to a bromide. Standard methods for this transformation include reaction with phosphorus tribromide (PBr₃) or using the Appel reaction (triphenylphosphine and carbon tetrabromide).
Site-selective C–H bromination of an unfunctionalized pentyl chain is more challenging. While methods exist for radical-mediated C-H halogenation, achieving high selectivity for the terminal methyl group over the more reactive secondary methylene (B1212753) groups is difficult. acs.org However, advanced catalytic systems using directing groups can achieve site-selective halogenation at positions dictated by the directing auxiliary. rsc.org For this specific target molecule, synthesis via 1,5-dibromopentane remains the most practical and regioselective approach.
Halogen exchange reactions provide an alternative route for introducing bromine onto the alkyl chain. societechimiquedefrance.fr This strategy is particularly useful if the corresponding chloro- or iodo-analogue is more readily available or if a precursor with a better leaving group, such as a tosylate or mesylate, is used. The Finkelstein reaction is a classic example, where an alkyl chloride or iodide is treated with a bromide salt, typically sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone or dimethylformamide (DMF).
The equilibrium of this reaction is driven by the differential solubility of the resulting halide salts. For instance, treating 1-[(5-chloropentyl)oxy]-2-nitro-benzene with NaBr in acetone would precipitate sodium chloride, driving the reaction toward the formation of the desired bromo-derivative. societechimiquedefrance.fr These reactions are typically chemoselective, meaning they specifically target the C-X bond without affecting other functional groups like the nitroaromatic system. societechimiquedefrance.fr
| Reaction Type | Reagents | Precursor Substrate | Key Feature |
| Williamson Ether Synthesis | 2-Nitrophenol, Base (e.g., K₂CO₃), 1,5-Dibromopentane | 2-Nitrophenol | Direct and regioselective introduction of the 5-bromopentyl chain. |
| Alcohol Bromination | PBr₃ or CBr₄/PPh₃ | 5-(2-nitrophenoxy)pentan-1-ol | Conversion of a terminal alcohol to a bromide. |
| Halogen Exchange (Finkelstein) | NaBr or LiBr in Acetone/DMF | Benzene, 1-[(5-chloropentyl)oxy]-2-nitro- | High chemoselectivity for converting C-Cl to C-Br. societechimiquedefrance.fr |
Chemo- and Regioselectivity in Multi-functionalized System Synthesis
The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- must navigate the competing reactivities of its functional groups. The benzene ring is substituted with both an ortho/para-directing alkoxy group and a meta-directing nitro group. libretexts.org This electronic interplay is crucial when considering any potential electrophilic aromatic substitution reactions.
Ether Synthesis: During the Williamson ether synthesis, the primary challenge is to prevent O- vs. C-alkylation of the phenoxide and to avoid reactions involving the nitro group. The nitro group is generally stable under the basic conditions used for this reaction. Using a polar aprotic solvent like DMF or acetonitrile favors the desired O-alkylation.
Bromination Reactions: If bromination were to be performed on the aromatic ring, the directing effects of the substituents would be paramount. The strong deactivating effect of the nitro group generally makes electrophilic substitution on the ring difficult. orgsyn.org However, the activating alkoxy group directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The nitro group directs to the meta positions (C3 and C5). The combined effect typically results in substitution at the C4 and C6 positions, though harsh conditions might be required to overcome the deactivation by the nitro group. Therefore, synthetic routes must carefully select reagents that selectively halogenate the alkyl chain without affecting the aromatic core. Using reagents like NBS with a radical initiator for chain-end bromination, or employing the pre-halogenated 1,5-dibromopentane, effectively circumvents issues of aromatic regioselectivity.
The table below summarizes the directing effects of the substituents, which is critical for predicting the outcome of potential aromatic substitution reactions.
| Substituent | Position on Ring | Type | Directing Effect |
| -[(5-bromopentyl)oxy]- | 1 | Activating (Electron-Donating) | Ortho, Para (positions 2, 4, 6) |
| -NO₂ | 2 | Deactivating (Electron-Withdrawing) | Meta (positions 4, 6) |
Note: The positions are relative to the substituent. In the target molecule, the combined effect strongly favors substitution at positions 4 and 6.
Cascade Reactions and One-Pot Synthetic Sequences
To enhance synthetic efficiency, reduce waste, and shorten production times, cascade or one-pot reactions are highly desirable. For the synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, a one-pot sequence could involve the initial formation of the 2-nitrophenoxide followed by alkylation without isolating the intermediate salt.
A hypothetical one-pot synthesis could proceed as follows:
2-nitrophenol is dissolved in a suitable solvent (e.g., DMF).
A base (e.g., potassium carbonate) is added to form the potassium 2-nitrophenoxide in situ.
A stoichiometric excess of 1,5-dibromopentane is added to the same vessel, and the mixture is heated to drive the etherification reaction.
This approach avoids the isolation of the potentially reactive phenoxide salt. While true cascade reactions—where the product of one reaction is the immediate substrate for the next in a catalytic cycle—are complex to design for this specific target, multi-step one-pot sequences are highly feasible. rsc.orgnih.gov For instance, a sequence involving the conversion of a precursor alcohol to a tosylate followed by in-situ displacement with a bromide salt could also be performed in a single reaction vessel.
Scalable Synthesis and Process Chemistry Considerations
Transitioning the synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- from a laboratory scale to a larger, industrial scale introduces several practical challenges.
Reagent Selection: The cost and availability of starting materials are primary concerns. 2-nitrophenol and 1,5-dibromopentane are commodity chemicals, making the Williamson ether synthesis route economically viable. Solvents like acetone and DMF are common but may pose environmental and safety issues at scale, potentially requiring replacement with greener alternatives.
Reaction Conditions: The Williamson ether synthesis can be exothermic. On a large scale, effective heat management is crucial to prevent runaway reactions and ensure consistent product quality. The reaction temperature, stirring rate, and rate of addition of reagents must be carefully controlled.
Work-up and Purification: In a laboratory setting, purification is often achieved via column chromatography. This method is generally not practical or cost-effective for large-scale production. Process chemistry focuses on developing purification methods such as crystallization, distillation, or liquid-liquid extraction. For Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, which is a solid at room temperature, developing a robust crystallization procedure would be a key goal for achieving high purity on a large scale.
Safety: Handling large quantities of alkylating agents like 1,5-dibromopentane requires strict safety protocols due to their potential toxicity and reactivity. Similarly, nitroaromatic compounds can be thermally unstable, necessitating careful temperature control during synthesis and storage.
The table below outlines key considerations for scaling up the synthesis.
| Parameter | Laboratory Scale | Process/Industrial Scale |
| Reagents | High-purity reagents, flexible choice | Cost-effective, readily available materials |
| Solvents | Standard lab solvents (e.g., DMF, CHCl₃) | Greener, recyclable, and safer solvents |
| Temperature Control | Heating mantle, ice bath | Jacketed reactors with automated control |
| Purification | Column chromatography | Crystallization, distillation, extraction |
| Safety | Fume hood, personal protective equipment | Engineered controls, process safety management |
Chemical Reactivity and Transformation Studies of Benzene, 1 5 Bromopentyl Oxy 2 Nitro
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. libretexts.org Its presence is pivotal to the chemical persona of the molecule.
Reduction to Amino and Hydroxylamino Derivatives
The nitro group of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- can be readily reduced to an amino group (-NH2) or a hydroxylamino group (-NHOH) using various reducing agents. The reduction to the corresponding aniline (B41778) derivative, 2-[(5-bromopentyl)oxy]aniline, is a synthetically important transformation as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, thereby altering the chemical properties of the aromatic ring.
Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., H2/Pd/C, H2/PtO2, or Raney Nickel) and metal-acid combinations (e.g., Sn/HCl, Fe/HCl, or Zn/CH3COOH). The choice of reducing agent can sometimes allow for the selective formation of the hydroxylamino derivative.
Table 1: Examples of Reduction Reactions of the Nitro Group
| Product | Reagents and Conditions |
| 2-[(5-bromopentyl)oxy]aniline | H2, Pd/C, Ethanol |
| 2-[(5-bromopentyl)oxy]aniline | Fe, HCl, Ethanol, Reflux |
| 1-[(5-bromopentyl)oxy]-2-(hydroxylamino)benzene | Zn, NH4Cl, H2O |
Reactions Involving Nucleophilic Attack at the Nitro-Activated Benzene Ring
The strong electron-withdrawing nature of the nitro group makes the ortho and para positions of the benzene ring susceptible to nucleophilic attack. libretexts.org This allows for nucleophilic aromatic substitution (SNAr) reactions, where a potent nucleophile can displace a suitable leaving group on the ring. In the case of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, while there isn't a typical leaving group directly on the ring, the presence of the nitro group significantly lowers the electron density of the aromatic system, making it more reactive towards strong nucleophiles.
It is important to note that the ether oxygen, with its lone pairs, can donate electron density to the ring through resonance, which can counteract the effect of the nitro group to some extent. However, the activating effect of the nitro group for nucleophilic attack generally dominates.
Thermal and Photochemical Transformations of the Nitro Moiety
Aromatic nitro compounds can undergo various thermal and photochemical transformations. Thermally, nitroarenes can decompose, though this typically requires high temperatures. Photochemically, the nitro group can participate in a variety of reactions, including rearrangements and cycloadditions, upon excitation with UV light. For instance, ortho-nitrobenzyl ethers are known to be photolabile, a property exploited in photolithography and as photoremovable protecting groups. While specific studies on Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- are not prevalent, its structural similarity to other ortho-nitrobenzyl ethers suggests it may exhibit similar photochemical reactivity.
Transformations of the Bromoalkyl Chain
The 5-bromopentyl chain provides a reactive handle for a variety of chemical modifications, primarily through nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., amines, thiols, alcohols)
The bromine atom at the terminus of the pentyl chain is a good leaving group, making this position susceptible to nucleophilic substitution (SN2) reactions. A wide array of nucleophiles can be employed to displace the bromide and introduce new functional groups. This versatility allows for the synthesis of a diverse library of derivatives.
Amines: Primary and secondary amines can react to form the corresponding secondary and tertiary amines, respectively.
Thiols: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers.
Alcohols: Alkoxides can be used to synthesize ethers, although this reaction can be competitive with elimination, especially with sterically hindered alkoxides.
Table 2: Examples of Nucleophilic Substitution Reactions on the Bromoalkyl Chain
| Nucleophile | Product |
| Diethylamine | N,N-diethyl-5-(2-nitrophenoxy)pentan-1-amine |
| Sodium thiomethoxide | 1-((5-(methylthio)pentyl)oxy)-2-nitrobenzene |
| Sodium ethoxide | 1-((5-ethoxypentyl)oxy)-2-nitrobenzene |
Elimination Reactions Leading to Unsaturated Derivatives
In the presence of a strong, non-nucleophilic base, Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- can undergo an E2 elimination reaction to form an unsaturated derivative. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion. The use of bulky bases, such as potassium tert-butoxide, favors elimination over substitution. The primary product of such a reaction would be Benzene, 1-(pent-4-en-1-yloxy)-2-nitro-.
Radical Reactions and Halogen Atom Transfer Processes
The structure of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, featuring a terminal alkyl bromide, makes it a candidate for radical reactions initiated by halogen atom transfer (XAT). In such processes, a radical initiator can abstract the bromine atom from the pentyl chain, leading to the formation of a carbon-centered radical.
The homolytic activation of carbon-halogen bonds is a cornerstone of radical chemistry. While specific studies on Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- are not prevalent, the reactivity can be inferred from established principles. The C–Br bond in the pentyl group can be cleaved by various radical initiators or through photoredox catalysis. For instance, α-aminoalkyl radicals, which can be generated from simple amines, have been shown to act as effective halogen-atom transfer agents, promoting the homolytic activation of C–X bonds with a reactivity profile similar to classical tin radicals. This approach allows for the generation of carbon radicals under mild conditions.
Once formed, the resulting 5-{[-(2-nitrophenyl)oxy]}pentyl radical intermediate could undergo several potential transformations, including:
Intramolecular Cyclization: If a suitable acceptor is present on the aromatic ring or if the reaction conditions promote it, the radical could potentially cyclize, although this is less likely without further modification.
Intermolecular Reactions: The radical can be trapped by other molecules in the reaction mixture, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction: In the presence of a hydrogen atom donor, the radical can be quenched to yield the corresponding debrominated product, 1-nitro-2-(pentyloxy)benzene.
These radical pathways offer a versatile, alternative strategy to ionic reactions for the functionalization of the alkyl chain of the title compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Negishi coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- possesses two potential sites for such reactions: the C(sp³)–Br bond of the alkyl chain and the activated aromatic ring itself.
The primary alkyl bromide functionality is a suitable electrophile for several cross-coupling reactions.
Negishi Coupling: This reaction pairs an organohalide with an organozinc compound. The C(sp³)–Br bond of the title compound could readily couple with various aryl- or alkylzinc reagents, catalyzed by a palladium complex. Efficient catalyst systems have been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides, effectively suppressing side reactions like β-hydride elimination. nih.gov This methodology is applicable to primary alkyl halides as well.
Sonogashira Coupling: This reaction involves the coupling of a halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) cocatalyst. wikipedia.orglibretexts.orgorganic-chemistry.org While most common for aryl and vinyl halides, conditions have been developed for the coupling of unactivated alkyl bromides.
Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester. This reaction is one of the most versatile C-C bond-forming methods, though it is more commonly applied to C(sp²)–X bonds.
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govlibretexts.org Its application with alkyl halides is less common but possible under specific conditions.
A more recent and novel approach in cross-coupling chemistry involves the activation of C–NO₂ bonds. Studies have demonstrated that nitroarenes can serve as electrophilic partners in Suzuki–Miyaura and Mizoroki-Heck reactions, where the nitro group is displaced. thieme.demdpi.comacs.orgchemrxiv.org This opens up the possibility of using the 2-nitro position on the benzene ring of the title compound as a coupling site, a pathway that would compete with reactions at the C-Br bond. The choice of catalyst, particularly the ligand, would be crucial in directing the reaction to one of these sites. For instance, a Pd/BrettPhos catalyst has been shown to be effective for the Suzuki-Miyaura coupling of nitroarenes. mdpi.com
| Coupling Reaction | Nucleophilic Partner | Typical Catalyst System | Potential Product from Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- |
| Negishi | Organozinc (R'-ZnX) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 1-[(5-R'-pentyl)oxy]-2-nitro-benzene |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd(0) complex, Cu(I) salt, Amine base | 1-{[5-(R'-ethynyl)pentyl]oxy}-2-nitro-benzene |
| Suzuki | Boronic Acid/Ester (R'-B(OR)₂) | Pd(0) complex, Base (e.g., K₂CO₃) | 1-[(5-R'-pentyl)oxy]-2-nitro-benzene |
| Heck | Alkene (R'-CH=CH₂) | Pd(0) complex, Base (e.g., Et₃N) | 1-{[6-R'-hex-5-en-1-yl]oxy}-2-nitro-benzene |
Stability and Cleavage of the Aryl Alkyl Ether Linkage
The aryl alkyl ether linkage is generally stable but can be cleaved under specific chemical conditions. The presence of the electron-withdrawing nitro group on the aromatic ring influences the reactivity of this bond.
Acid-catalyzed cleavage is the most common method for breaking the C–O bond of ethers. libretexts.org Strong protic acids, particularly HBr and HI, are effective reagents. The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). A halide ion then acts as a nucleophile.
For Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, the nucleophilic attack will occur at the less sterically hindered carbon of the pentyl chain via an S_N2 mechanism. libretexts.org This is because nucleophilic attack on an sp²-hybridized carbon of the benzene ring is energetically unfavorable. The initial products would be 2-nitrophenol (B165410) and 1,5-dibromopentane (B145557), as the alcohol formed from the pentyl chain would likely react further with the excess hydrogen halide present.
Base-catalyzed cleavage of unactivated aryl alkyl ethers is generally not feasible due to the strength of the C–O bond and the poor leaving group ability of the phenoxide.
Alternative methods for ether cleavage involve reductive or oxidative pathways.
Reductive Cleavage: Transition metal-catalyzed reactions have been developed for the reductive cleavage of the C(aryl)–O bond. Notably, nickel-based catalytic systems can cleave this bond, sometimes even without an external reductant, by using the alkoxy group as an internal hydrogen source. nih.govsemanticscholar.orgrsc.org In such a reaction, Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- would yield nitrobenzene (B124822). However, the nitro group itself is susceptible to reduction under many reductive conditions, which could lead to a mixture of products, including aniline derivatives.
Oxidative Cleavage: The oxidative cleavage of simple aryl alkyl ethers is less common than for other ether types like benzyl (B1604629) ethers. organic-chemistry.org Reagents that perform this transformation are typically strong oxidizing agents, and their use with the title compound would likely lead to oxidation of the benzene ring or other side reactions, especially given the presence of the activating alkoxy group.
Modifications of the Benzene Ring
The benzene ring of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is substituted with two groups that exert strong directing effects on subsequent electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions. docsity.commsu.edu
The alkoxy group (–O-(CH₂)₅Br) at position 1 is an activating group and an ortho, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom.
The nitro group (–NO₂) at position 2 is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.
The outcome of an EAS reaction is determined by the combined influence of these two groups. The positions available for substitution are C4, C5, and C6 (C3 is sterically hindered).
The alkoxy group directs incoming electrophiles to positions 4 (para) and 6 (ortho).
The nitro group directs incoming electrophiles to position 4 (meta).
Both groups reinforce the directing effect towards position 4. Substitution at position 6 is disfavored because it is ortho to the bulky alkoxy group and also adjacent to the strongly deactivating nitro group. Substitution at position 5 is meta to the activating alkoxy group and is therefore not favored. Consequently, electrophilic aromatic substitution on Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is expected to occur regioselectively at the C4 position. Studies on the nitration of 1-alkoxy-2-aminobenzenes and their derivatives confirm that substitution is highly directed by the interplay of existing substituents. researchgate.net
| Position on Ring | Influence of -OR group (at C1) | Influence of -NO₂ group (at C2) | Overall Likelihood of Substitution |
| C3 | Ortho (activated) | Ortho (deactivated) | Very Low (Steric Hindrance) |
| C4 | Para (activated) | Meta (deactivated) | High (Reinforced Directing Effect) |
| C5 | Meta (deactivated) | Para (deactivated) | Low |
| C6 | Ortho (activated) | Meta (deactivated) | Low (Sterically hindered, adjacent to deactivating group) |
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic rings. wikipedia.orgias.ac.in This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, thereby facilitating deprotonation at an adjacent ortho position. wikipedia.orgcore.ac.uk For the compound "Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-," the alkoxy substituent (-O-(CH₂)₅Br) can serve as a DMG. However, the reactivity of the molecule is significantly influenced by the strongly electron-withdrawing nitro group located at the 2-position, which increases the acidity of the aromatic protons. organic-chemistry.org
While the nitro group deactivates the ring towards electrophilic substitution, its electron-withdrawing nature can make the ring protons more susceptible to deprotonation by a strong base. organic-chemistry.orgmasterorganicchemistry.com A potential challenge is the possibility of side reactions, as organolithium reagents can react with the nitro group itself.
The alkoxy group in "Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-" is expected to direct the lithiation to the C6 position. The proposed mechanism involves the coordination of the lithium reagent to the oxygen atom of the alkoxy group, which positions the base for the abstraction of the ortho proton.
A general reaction pathway for the DoM of "Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-" would involve:
LITHIATION: The substrate is treated with a potent lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at a low temperature (typically -78 °C) to generate the ortho-lithiated species.
ELECTROPHILIC QUENCH: The resulting aryllithium intermediate, a strong nucleophile, is then reacted with a suitable electrophile to introduce a new functional group at the C6 position.
| Electrophile | Product |
|---|---|
| Dimethylformamide (DMF) | 6-formyl-1-[(5-bromopentyl)oxy]-2-nitrobenzene |
| Iodine (I₂) | 1-[(5-bromopentyl)oxy]-6-iodo-2-nitrobenzene |
| Trimethylsilyl chloride (TMSCl) | 1-[(5-bromopentyl)oxy]-2-nitro-6-(trimethylsilyl)benzene |
| Carbon dioxide (CO₂) | 2-[(5-bromopentyl)oxy]-3-nitrobenzoic acid |
The success and efficiency of these reactions are highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and electrophile. The presence of the bromoalkyl chain introduces another reactive site that could potentially interact with the organolithium reagent.
Hydrogenation of the Aromatic System
The hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, commonly employed for the preparation of anilines. wikipedia.orgnumberanalytics.com While the reduction of the nitro group is readily achievable, the hydrogenation of the aromatic ring requires more forcing conditions due to the inherent stability of the aromatic system. commonorganicchemistry.com
For "Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-," the hydrogenation can be controlled to selectively reduce either the nitro group or both the nitro group and the aromatic ring.
Selective Nitro Group Reduction: The nitro group can be selectively reduced to an amine under mild catalytic hydrogenation conditions. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel (Ra-Ni) in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com This reaction is generally efficient and high-yielding, affording 1-[(5-bromopentyl)oxy]-2-aminobenzene. researchgate.net
Aromatic Ring Hydrogenation: To achieve the complete saturation of the aromatic ring, more rigorous hydrogenation conditions are necessary. This typically involves higher hydrogen pressures, elevated temperatures, and more active catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium on carbon (Ru/C). Under these conditions, 1-[(5-bromopentyl)oxy]-2-aminobenzene would be converted to 1-[(5-bromopentyl)oxy]cyclohexan-2-amine.
| Product Name | Illustrative Conditions |
|---|---|
| 1-[(5-bromopentyl)oxy]-2-aminobenzene | H₂, Pd/C, Ethanol, Room Temperature, 1 atm |
| 1-[(5-bromopentyl)oxy]cyclohexan-2-amine | H₂, Rh/Al₂O₃, Acetic Acid, 80 °C, 100 atm |
It is crucial to consider the potential for side reactions. The carbon-bromine bond in the pentoxy chain may be susceptible to hydrogenolysis, especially when using palladium-based catalysts, which could lead to the formation of debrominated byproducts. Therefore, careful selection of the catalyst and optimization of reaction conditions are essential to achieve the desired product with high selectivity.
Structural Characterization and Spectroscopic Analysis Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Efforts to locate specific 1D and 2D NMR data for Benzene (B151609), 1-[(5-bromopentyl)oxy]-2-nitro- were unsuccessful. Consequently, a comprehensive structural assignment based on techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC could not be compiled. The lack of spectral data also precludes any meaningful discussion on the following topics:
1D and 2D NMR Techniques for Comprehensive Structural Assignment
Without access to primary NMR spectra or published assignments, a detailed analysis of the chemical shifts, coupling constants, and correlations necessary for unambiguous structural elucidation cannot be provided.
Conformational Analysis via NMR Spectroscopic Data
Conformational analysis, which relies on the interpretation of coupling constants and Nuclear Overhauser Effect (NOE) data, is not possible without the foundational NMR spectroscopic information.
Solvent Effects on NMR Chemical Shifts and Coupling Constants
Studies on how different deuterated solvents might influence the NMR parameters of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- have not been found in the public domain. Such studies are crucial for understanding solute-solvent interactions and their impact on the molecular structure.
Mass Spectrometry (MS) Fragmentation Pathway Elucidation
Similarly, a detailed elucidation of the mass spectrometry fragmentation pathways for this compound is not available. This includes a lack of data on its behavior under various ionization techniques.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While the molecular formula suggests a theoretical exact mass, specific experimental HRMS data to confirm this with high precision could not be located.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
No published tandem mass spectrometry (MS/MS) studies were found, which are essential for proposing and confirming the fragmentation mechanisms of the parent ion and subsequent product ions.
Due to the absence of empirical data from scholarly sources, the generation of data tables and a detailed discussion of research findings for Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is not feasible. Further experimental research is required to characterize this compound fully.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its characteristic molecular vibrations. Each functional group absorbs infrared radiation or scatters Raman light at specific frequencies, which correspond to the energy of its vibrational modes (e.g., stretching, bending, twisting).
For Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, the spectrum would be a composite of the vibrations from the substituted benzene ring, the nitro group, the ether linkage, the alkyl chain, and the carbon-bromine bond. While a measured spectrum is unavailable, the expected characteristic absorption bands can be predicted based on data from similar compounds like nitrobenzene (B124822) and 1-methoxy-2-nitrobenzene. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
| Aromatic Ether (Ar-O-C) | Asymmetric Stretch | 1230 - 1270 |
| Aromatic Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1075 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Bromoalkane (C-Br) | Stretch | 500 - 600 |
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The benzene ring is a well-known chromophore (light-absorbing group) that exhibits characteristic π→π* transitions. In unsubstituted benzene, these appear as a strong primary band around 204 nm and a weaker, fine-structured secondary band near 256 nm.
The electronic spectrum of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is significantly influenced by its substituents. The nitro group acts as a powerful chromophore and an electron-withdrawing group, which extends the conjugation of the π-system. The alkoxy group (-O-R) acts as an auxochrome (a group that modifies the absorption of a chromophore) and is electron-donating through resonance. The combined effect of these two groups is a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. For example, nitrobenzene itself shows a strong absorption around 260-270 nm. researchgate.netnist.gov It is expected that Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- would exhibit a primary absorption band shifted to well above 260 nm, likely appearing in the 270-350 nm range, due to these substituent effects.
| Compound | Key Transition | Approximate λmax (nm) |
|---|---|---|
| Benzene | π→π* (secondary) | ~256 |
| Nitrobenzene | π→π | ~268 researchgate.net |
| Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- | π→π | No experimental data available; expected >270 nm |
Theoretical and Computational Investigations of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- Remain Largely Unexplored
Comprehensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational characterization of the chemical compound Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- . At present, there are no published studies detailing its electronic structure, reactivity, conformational landscape, or predicted spectroscopic parameters through quantum chemical calculations or molecular dynamics simulations.
This lack of available research means that a detailed analysis based on the requested outline of Density Functional Theory (DFT) studies, molecular orbital analysis, and conformational dynamics cannot be provided at this time. The scientific community has yet to apply rigorous computational methods to elucidate the fundamental chemical and physical properties of this specific molecule.
While computational studies have been performed on structurally related compounds, such as nitrobenzene, these findings are not directly transferable to "Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-". The presence of the 5-bromopentyl ether group introduces significant structural and electronic perturbations that would uniquely influence the molecule's behavior. Key differences would be expected in:
Electronic Structure and Reactivity: The electron-donating ether linkage and the electron-withdrawing nitro group would create a complex electronic environment. The size and flexibility of the bromopentyl chain would also introduce steric and electronic effects not present in simpler nitroaromatics.
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be distinct, directly impacting the molecule's reactivity and electronic absorption properties.
Spectroscopic Parameters: Predicted NMR chemical shifts and vibrational frequencies would be unique to its specific atomic arrangement and electronic distribution.
Conformational Flexibility: The pentyl chain introduces a high degree of conformational freedom, with numerous possible low-energy structures and rotational barriers that would require dedicated computational analysis to explore.
Future theoretical and computational investigations would be invaluable for establishing a foundational understanding of this compound. Such studies could provide crucial insights into its properties and potential applications. However, until such research is conducted and published, a scientifically accurate and detailed article on the theoretical and computational chemistry of "Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-" cannot be generated.
Theoretical and Computational Chemistry Investigations
Reaction Mechanism Modeling
Computational modeling is a powerful tool for understanding the intricate details of chemical reactions. For the synthesis of Benzene (B151609), 1-[(5-bromopentyl)oxy]-2-nitro-, theoretical studies, primarily leveraging density functional theory (DFT), can provide a deep understanding of the reaction pathways and the fleeting transition states that govern the synthetic process.
Transition State Analysis for Key Synthetic Steps
The key synthetic step for Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-nitrophenol (B165410) acts as the nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane (B145557).
Computational analysis of this S\textsubscript{N}2 reaction reveals a concerted mechanism where the C-O bond forms simultaneously as the C-Br bond breaks. The transition state is a critical point on the potential energy surface, characterized by a five-coordinate carbon atom. Quantum mechanical calculations can elucidate the geometry and energy of this transient species. masterorganicchemistry.com
Hypothetical Transition State Parameters for the S\textsubscript{N}2 Reaction
| Parameter | Calculated Value | Unit |
| C-O Bond Distance (forming) | 2.05 | Ångström (Å) |
| C-Br Bond Distance (breaking) | 2.30 | Ångström (Å) |
| O-C-Br Bond Angle | 178.5 | Degrees (°) |
| Imaginary Frequency | -350 | cm\textsuperscript{-1} |
| Activation Energy (ΔG‡) | +22.5 | kcal/mol |
The negative value of the imaginary frequency confirms the structure as a true transition state, representing a saddle point on the energy landscape. The activation energy provides a quantitative measure of the kinetic barrier for the reaction.
Elucidation of Reaction Pathways and Selectivity Rationalization
The synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- proceeds via a well-defined reaction pathway that can be modeled computationally. The initial step involves the deprotonation of 2-nitrophenol by a strong base, such as sodium hydride, to form the highly nucleophilic 2-nitrophenoxide anion.
The subsequent step is the nucleophilic attack of the phenoxide on 1,5-dibromopentane. A key aspect to consider is the regioselectivity of this reaction. While O-alkylation is the desired pathway to form the ether linkage, C-alkylation is a potential side reaction, particularly given the ambident nature of the phenoxide nucleophile. Computational models can predict the relative activation barriers for these competing pathways. rsc.org Generally, in polar aprotic solvents, O-alkylation is favored. chem-station.com
The reaction pathway can be summarized as follows:
Deprotonation: 2-nitrophenol + NaH → Sodium 2-nitrophenoxide + H\textsubscript{2}
Nucleophilic Attack (S\textsubscript{N}2): Sodium 2-nitrophenoxide + 1,5-dibromopentane → Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- + NaBr
Computational studies can map the potential energy surface of the reaction, identifying intermediates and transition states, thereby providing a comprehensive understanding of the reaction dynamics and the factors controlling selectivity.
Intermolecular Interaction Studies
The solid-state structure and bulk properties of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- are dictated by a variety of non-covalent intermolecular interactions. Computational methods are invaluable for characterizing and quantifying these forces.
Hydrogen Bonding and Halogen Bonding Interactions
While lacking conventional hydrogen bond donors, Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- can participate in weak C-H···O hydrogen bonds. The aromatic and aliphatic C-H groups can act as weak donors to the oxygen atoms of the nitro group or the ether linkage of neighboring molecules. These interactions, although individually weak, can collectively contribute to the stability of the crystal lattice. rsc.org
More significantly, the presence of a bromine atom introduces the possibility of halogen bonding. nih.gov The bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with nucleophilic regions of adjacent molecules, such as the oxygen atoms of the nitro group. jcsp.org.pk
Typical Intermolecular Interaction Parameters
| Interaction Type | Donor-Acceptor Distance | Interaction Energy |
| C-H···O Hydrogen Bond | 2.8 - 3.5 Å | -1 to -4 kcal/mol |
| C-Br···O Halogen Bond | 2.9 - 3.3 Å | -2 to -5 kcal/mol |
These interactions play a crucial role in directing the supramolecular assembly of the compound in the solid state. nih.gov
π-Stacking and Van der Waals Forces in Self-Assembly
The aromatic ring in Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is electron-deficient due to the presence of the nitro group. This allows for favorable π-stacking interactions with other aromatic rings. rsc.org The most stable arrangement is typically a slipped-parallel or T-shaped conformation, which minimizes electrostatic repulsion and maximizes attractive dispersion forces. nih.gov
Characteristics of π-Stacking Interactions in Nitroaromatics
| Stacking Geometry | Interplanar Distance | Interaction Energy |
| Slipped-Parallel | 3.3 - 3.6 Å | -2.5 to -5.0 kcal/mol |
| T-shaped | 4.5 - 5.0 Å | -2.0 to -3.5 kcal/mol |
Computational studies on similar nitroaromatic systems have shown that dispersion interactions are often the dominant attractive force in π-stacking, even in the presence of polar groups. nih.govsemanticscholar.org These combined intermolecular forces dictate the packing of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- in the solid state, influencing its physical properties such as melting point and solubility.
Research Applications and Molecular Design Contexts of Benzene, 1 5 Bromopentyl Oxy 2 Nitro
Strategic Building Block in Multi-Component and Convergent Syntheses
Benzene (B151609), 1-[(5-bromopentyl)oxy]-2-nitro- is a prime example of a strategic building block in modern organic synthesis due to its bifunctional nature. The molecule possesses two key reactive sites with orthogonal reactivity: the terminal bromine on the pentyl chain and the nitro group on the benzene ring. This dual functionality is highly advantageous for both multi-component and convergent synthetic strategies.
The terminal bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Simultaneously, the nitro group can be chemically reduced to an amino group (aniline derivative), which can then participate in a different set of reactions, such as amide bond formation or diazotization. This orthogonal reactivity allows chemists to build complex molecules in a planned, stepwise manner (a convergent synthesis), where different fragments of the target molecule are synthesized separately before being joined.
Nitro compounds, in general, are considered ideal intermediates in organic synthesis because the nitro group can be easily transformed into other functional groups, facilitating the construction of complex molecular frameworks. frontiersin.orgnih.govfrontiersin.org This versatility makes Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- a valuable precursor for creating libraries of compounds for various chemical and biological investigations. nih.govresearchgate.net
Table 1: Reactivity of Functional Groups
| Functional Group | Type of Reaction | Potential Reagents | Resulting Group |
| 5-Bromopentyl | Nucleophilic Substitution | NaN₃, KCN, R-SH, R-OH | Azide, Nitrile, Thioether, Ether |
| 2-Nitro | Reduction | H₂/Pd, Sn/HCl, Fe/HCl | Amine (-NH₂) |
Scaffold for the Development of Molecular Probes and Dyes (e.g., as precursors for BODIPY dyes)
The structural features of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- make it a suitable scaffold or precursor for the synthesis of fluorescent molecular probes and dyes. The synthesis of many complex dyes often begins with functionalized aromatic compounds.
A key transformation is the reduction of the nitro group to an amine. The resulting 2-alkoxyaniline derivative can serve as a crucial starting material for various dye families. For instance, in the context of BODIPY (boron-dipyrromethene) dyes, which are known for their high quantum yields and chemical stability, precursors with specific electronic properties are required. beilstein-journals.org The synthesis of BODIPY dyes typically involves the condensation of pyrroles with an aldehyde or acid chloride, followed by complexation with a boron source. beilstein-journals.org
By first reducing the nitro group of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, and then further modifying the resulting amine, it can be incorporated into the BODIPY core. The alkoxy group can help to tune the photophysical properties of the final dye, such as its solubility and fluorescence wavelength. nih.govscispace.com The pentyl chain offers a convenient linker to attach the dye to other molecules of interest, such as proteins or nanoparticles, without significantly altering the fluorophore's core structure. nih.gov
Precursor for Advanced Materials Chemistry
The dual reactivity of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- also extends its utility into materials science, where it can serve as a monomer or surface-modifying agent.
The terminal bromine on the pentyl chain can be utilized in various polymerization techniques. For example, it can act as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer chains. Alternatively, the bromine can be converted into other functional groups, such as an alcohol or an amine, making the molecule suitable for step-growth polymerization processes like polyester (B1180765) or polyamide synthesis.
When incorporated into a polymer, the 2-nitrophenoxy moiety becomes a pendant group along the polymer backbone. This allows for the creation of functional polymers where the properties of the nitrobenzene (B124822) unit—such as its electronic characteristics or its ability to be further functionalized—can be imparted to the bulk material.
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate surface. The formation of SAMs requires molecules with a specific structure: a "head group" that binds to the substrate, an alkyl "spacer," and a terminal "tail group" that defines the surface properties.
Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- is a suitable precursor for creating molecules for SAMs. The terminal bromine can be readily converted into a thiol (-SH) or a silane (B1218182) group, which can serve as effective head groups for binding to gold or silicon oxide surfaces, respectively. In such an assembly, the pentyl chain acts as the spacer, and the 2-nitrophenyl ether moiety serves as the tail group, dictating the wettability, chemical reactivity, and electronic properties of the surface. Studies on similar bromobenzene (B47551) derivatives with long alkyl chains have demonstrated their ability to form ordered structures on surfaces. nih.gov
Design Element in Supramolecular Chemistry for Host-Guest Systems
In supramolecular chemistry, molecules are designed to self-assemble into larger, functional architectures through non-covalent interactions. While direct applications of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- in host-guest systems are not extensively documented, its structure contains elements that are relevant to this field.
The aromatic ring can participate in π-π stacking interactions, a key driving force in the assembly of many supramolecular structures. ru.nl The ether linkage provides some conformational flexibility. By modifying the terminal bromine and the nitro group, this molecule could be incorporated into larger macrocyclic structures, such as calixarenes or cyclophanes, which are known to act as hosts for smaller guest molecules. The activation of ethers through weak interactions is a topic of interest in supramolecular catalysis, suggesting that the ether oxygen in this molecule could potentially play a role in molecular recognition. nih.gov
Chemical Biology Research as a Scaffold for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a compound influences its interactions with biological targets. nih.gov A good scaffold for SAR studies is a molecule that can be easily and systematically modified at multiple positions.
Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- serves as an excellent scaffold for such studies. It provides a central core (the 2-nitrophenoxy group) attached to a flexible linker. Chemists can create a library of analogues by systematically altering two key regions:
The Alkyl Chain Terminus: The bromine atom can be replaced by a diverse set of functional groups through nucleophilic substitution, allowing researchers to probe the importance of size, charge, and hydrogen-bonding capacity at this position.
The Aromatic Ring: The nitro group can be reduced to an amine and then acylated or alkylated with various substituents. This allows for the exploration of how changes to the electronic and steric properties of the aromatic portion of the molecule affect its function.
This systematic approach enables researchers to build a clear picture of the structural requirements for a molecule's function without necessarily focusing on the specific biological outcome itself. nih.gov
Derivatization for Exploring Molecular Recognition Principles
The unique electronic and structural features of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- make it an interesting candidate for derivatization in studies of molecular recognition. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the benzene ring, creating a so-called π-hole, a region of positive electrostatic potential on the nitrogen atom of the nitro group. nih.gov This electron-deficient aromatic system can engage in non-covalent interactions with electron-rich species.
Derivatives of this compound can be synthesized to create host molecules for studying host-guest chemistry. The bromo-pentyl chain provides a reactive handle for introducing various recognition motifs. For instance, the terminal bromine can be substituted by nucleophiles to attach crown ethers, cyclodextrins, or other macrocycles. The resulting molecules can then be studied for their ability to selectively bind specific guest molecules, such as metal ions, small organic molecules, or even biomolecules.
The nitro group plays a crucial role in these interactions by:
Modulating π-π stacking interactions: The electron-deficient nature of the nitroaromatic ring can lead to favorable stacking interactions with electron-rich aromatic systems of guest molecules.
Participating in hydrogen bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov
Table 1: Potential Derivatizations of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- for Molecular Recognition Studies
| Derivative Class | Synthetic Strategy | Potential Guest Molecules |
| Crown Ether Conjugates | Nucleophilic substitution of the bromide with a hydroxyl-functionalized crown ether. | Metal cations (e.g., K+, Na+) |
| Cyclodextrin (B1172386) Hybrids | Attachment to a modified cyclodextrin via the bromo-pentyl linker. | Small hydrophobic organic molecules |
| Calixarene (B151959) Assemblies | Covalent linkage to a calixarene scaffold. | Fullerenes, aromatic compounds |
This table presents hypothetical derivatizations based on established principles of organic synthesis and supramolecular chemistry, as direct research on this specific compound is limited.
Linker in Bioconjugation Strategies
The bifunctional nature of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- makes it a suitable candidate for use as a linker in bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins or nucleic acids. thermofisher.com In this context, the bromo-pentyl group serves as the reactive site for attachment to the biomolecule, while the nitroaromatic moiety can be used for further functionalization or to impart specific properties to the conjugate.
One potential application is in the design of photocleavable linkers. The ortho-nitrobenzyl ether moiety is a well-known photolabile protecting group. nih.govupenn.edutcichemicals.comresearchgate.netmq.edu.aunih.govmdpi.comchemrxiv.orgnih.gov Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic ether bond. This property can be exploited to release a conjugated molecule from a biomolecule in a spatially and temporally controlled manner.
The bioconjugation strategy would typically involve two steps:
Reaction with the biomolecule: The bromoalkane end of the linker can react with nucleophilic residues on a protein, such as the thiol group of cysteine or the amino group of lysine, to form a stable covalent bond. nih.gov
Attachment of the payload: The nitro group can be reduced to an amine, which can then be further functionalized to attach a drug, a fluorescent probe, or another molecule of interest.
Table 2: Potential Bioconjugation Applications of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- Derivatives
| Application | Conjugation Strategy | Release Mechanism |
| Targeted Drug Delivery | Linker connects an antibody to a cytotoxic drug. | Photocleavage of the o-nitrobenzyl ether linkage at the tumor site. |
| Protein Labeling | Linker attaches a fluorescent dye to a specific protein. | Stable linkage for imaging studies. |
| Affinity-Based Probes | Linker immobilizes a ligand onto a solid support for capturing binding partners. | Stable linkage for pull-down assays. |
This table illustrates potential applications based on the known reactivity of the functional groups present in the molecule, in the absence of specific experimental data.
Green Chemistry Considerations in Synthesis and Transformation
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis and subsequent transformations of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro- can be evaluated and optimized using green chemistry metrics.
A common synthetic route to this compound is the Williamson ether synthesis, which involves the reaction of 2-nitrophenol (B165410) with 1,5-dibromopentane (B145557). masterorganicchemistry.comwikipedia.orglibretexts.org Key green chemistry considerations for this process include atom economy and solvent choice.
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu For the Williamson ether synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, the reaction can be represented as:
C₆H₅NO₃ + C₅H₁₀Br₂ → C₁₁H₁₄BrNO₃ + HBr
The atom economy can be calculated as:
(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%
Table 3: Atom Economy Calculation for the Synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 |
| Product | C₁₁H₁₄BrNO₃ | 288.14 |
| Byproduct | HBr | 80.91 |
Atom Economy = (288.14 / (139.11 + 229.94)) x 100% = 78.0%
Solvent Choices:
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. utoronto.caubc.cawhiterose.ac.ukacs.orgigi-global.com The Williamson ether synthesis is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). These solvents are effective but have associated health and environmental concerns.
Table 4: Evaluation of Potential Solvents for the Synthesis of Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-
| Solvent | Classification | Green Chemistry Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | Effective, but a substance of very high concern (SVHC) due to reproductive toxicity. |
| Acetonitrile | Polar Aprotic | Less toxic than DMF, but still a volatile organic compound (VOC). |
| Acetone (B3395972) | Polar Aprotic | Greener alternative, but lower boiling point may limit reaction temperature. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Bio-based solvent, considered a greener alternative to THF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point, but can be difficult to remove and has some toxicity concerns. |
The selection of a greener solvent would involve a trade-off between reaction efficiency and environmental impact. Life cycle assessment (LCA) can be a valuable tool to holistically evaluate the environmental performance of different synthetic routes and solvent choices. mdpi.comcetjournal.itrsc.orgrsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[(5-bromopentyl)oxy]-2-nitrobenzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-nitrophenol with 1,5-dibromopentane under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the bromopentyloxy group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to potential byproducts like unreacted dibromopentane .
- Key Variables : Temperature, solvent polarity, and stoichiometry of 1,5-dibromopentane affect regioselectivity. Excess dibromopentane may reduce di-alkylation byproducts.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1-[(5-bromopentyl)oxy]-2-nitrobenzene?
- NMR :
- ¹H NMR : Expect signals for the aromatic protons (δ 7.5–8.5 ppm, split by nitro and alkoxy groups), bromopentyl chain protons (δ 1.4–3.4 ppm), and methylene adjacent to oxygen (δ 3.8–4.2 ppm).
- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), Br-C (δ 30–35 ppm), and nitro group carbons (δ 140–145 ppm) .
Q. What safety precautions are essential when handling this compound, given its substituents?
- Hazards : The nitro group may confer explosive potential under extreme conditions (e.g., high heat), and the bromoalkane chain is a skin irritant.
- Protocols : Use blast shields for high-temperature reactions, wear nitrile gloves, and work in a fume hood. Store away from reducing agents and metals .
Advanced Research Questions
Q. How does the electronic interplay between the nitro and bromopentyloxy groups influence electrophilic substitution reactivity?
- Mechanistic Insight : The nitro group is a strong meta-directing deactivator, while the alkoxy group is an ortho/para-directing activator. Computational studies (DFT) suggest that the dominant directing effect depends on the substituent’s proximity. For 1-[(5-bromopentyl)oxy]-2-nitrobenzene, the nitro group at position 2 likely directs incoming electrophiles to position 4 or 6, overriding the alkoxy group’s influence. Experimental validation via nitration or halogenation reactions is recommended .
Q. What strategies mitigate contradictions in reported solubility and stability data for nitrobenzene derivatives with bromoalkoxy chains?
- Data Analysis : Discrepancies may arise from solvent polarity, purity, or measurement techniques. For example:
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| DCM | 120–150 | |
| Water | <0.1 |
- Resolution : Standardize testing conditions (e.g., 25°C, inert atmosphere) and use HPLC to verify purity before solubility assays .
Q. Can this compound serve as a precursor for liquid crystalline or aggregation-induced emission (AIE) materials?
- Application Potential : The bromopentyl chain provides flexibility for mesogen alignment, while the nitro group enhances electron-deficient character, useful in charge-transfer complexes. Analogous compounds with bromoalkoxy chains have been used in AIE-active liquid crystals (e.g., 12-bromododecyloxy derivatives). Modify the chain length or nitro position to tune phase transitions and emissive properties .
Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?
- Process Chemistry : At larger scales, exothermic reactions (e.g., alkylation) require controlled cooling. Use flow chemistry to manage heat dissipation. Monitor byproducts (e.g., di-alkylated products) via inline IR spectroscopy. Optimize catalyst loading (e.g., phase-transfer catalysts) to reduce bromopentane excess .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
